Boc-D-N-Me-Phe DCHA
Description
Historical Context and Evolution of Peptide Chemistry
The journey of peptide chemistry began with the pioneering work on peptide structure and synthesis in the early 20th century. Early methods were laborious and limited in scope. However, the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the field, making the routine synthesis of peptides accessible and efficient. peptide.comyoutube.com This breakthrough paved the way for extensive research into peptide function and the exploration of modified peptides with enhanced therapeutic potential.
Significance of Non-Canonical Amino Acids in Peptide Science
While the 20 proteinogenic amino acids form the basis of natural peptides, the incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful strategy in peptide drug design. nih.govrsc.org These "unnatural" amino acids, which are not directly encoded by the genetic code, offer a vast chemical space for modifying peptide structure and function. nih.govresearchgate.net By introducing ncAAs, scientists can enhance properties such as enzymatic stability, receptor binding affinity, and bioavailability. rsc.orgnih.gov Naturally occurring peptides themselves sometimes contain ncAAs, which are introduced through post-translational modifications or synthesized by non-ribosomal peptide synthetases. rsc.org
Role of N-Methylation in Modulating Peptide Properties and Biological Activity
N-methylation, the substitution of a methyl group onto the backbone amide nitrogen of a peptide, is a specific and highly effective modification for improving the pharmacokinetic properties of bioactive peptides. nih.govmerckmillipore.com This seemingly minor alteration can have profound effects on the resulting peptide:
Increased Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from cleavage by proteases, thereby extending the peptide's half-life in vivo. nbinno.compeptide.com
Enhanced Membrane Permeability: N-methylation increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes and potentially the blood-brain barrier. peptide.commonash.edufieldofscience.com
Conformational Constraint: The presence of an N-methyl group restricts the rotational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target. nbinno.compeptide.com It can also influence the cis/trans isomerization of the amide bond. fieldofscience.com
Reduced Aggregation and Increased Solubility: By disrupting interchain hydrogen bonding, N-methylation can decrease the tendency of peptides to aggregate and can improve their solubility. merckmillipore.compeptide.com
The strategic incorporation of N-methylated amino acids is a key tool for medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of peptide-based drug candidates. nbinno.com
Overview of Boc-D-N-Me-Phe DCHA as a Key Building Block for Constrained and Metabolically Stable Peptides
This compound is a chemically protected derivative of the N-methylated, non-canonical amino acid D-phenylalanine. It serves as a crucial building block in the synthesis of peptides with enhanced stability and constrained conformations. Let's break down its components:
Boc (tert-butoxycarbonyl): This is a protecting group for the amine functionality of the amino acid. nbinno.comnih.gov It prevents unwanted reactions during peptide synthesis and is readily removed under specific acidic conditions. youtube.comnih.gov
D-N-Me-Phe: This is the core amino acid, N-methylated D-phenylalanine. The "D" configuration is the enantiomer of the naturally occurring "L" form, and its incorporation can further increase resistance to enzymatic degradation.
DCHA (Dicyclohexylamine): This is a secondary amine that forms a salt with the carboxylic acid group of the Boc-amino acid. wikipedia.orgchemicalbook.com This salt form often improves the crystallinity, stability, and handling of the amino acid derivative, making it easier to purify and store. nbinno.combachem.com Before use in peptide synthesis, the DCHA must be removed to liberate the free carboxylic acid for coupling. bachem.com
By utilizing this compound, researchers can precisely introduce an N-methylated D-phenylalanine residue into a peptide sequence, thereby conferring the benefits of N-methylation, such as increased metabolic stability and conformational rigidity, which are highly desirable in the design of modern peptide therapeutics. nih.govnih.gov
Interactive Data Table: Key Chemical Information for this compound
| Property | Value |
| Chemical Name | N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylammonium (B1228976) salt |
| CAS Number | 102185-45-5 |
| Molecular Formula | C15H21NO4 · C12H23N |
| Molecular Weight | 460.7 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, and DMSO. chemicalbook.com |
| Storage | Typically stored at -20°C. raybiotech.com |
Interactive Data Table: Effects of N-Methylation on Peptide Properties
| Property | Effect of N-Methylation | Scientific Rationale |
| Proteolytic Stability | Increased | Steric hindrance from the methyl group shields the amide bond from enzymatic cleavage. nbinno.compeptide.com |
| Membrane Permeability | Increased | Enhanced lipophilicity facilitates passage through lipid bilayers. monash.edufieldofscience.com |
| Conformational Flexibility | Decreased | Restricted rotation around the N-Cα bond leads to a more rigid backbone structure. nbinno.compeptide.com |
| Receptor Binding | Can be increased or decreased | Depends on whether the induced conformation is favorable for binding to the target receptor. nih.gov |
| Solubility | Often Increased | Disruption of inter-chain hydrogen bonds can reduce aggregation. merckmillipore.compeptide.com |
Structure
2D Structure
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFORGORUOHHLHW-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for the Incorporation of Boc D N Me Phe Dcha into Peptides
Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing Boc-D-N-Me-Phe DCHA
SPPS is a widely used technique for peptide synthesis due to its efficiency and amenability to automation. However, the incorporation of N-methylated amino acids like this compound into a growing peptide chain on a solid support demands specific optimizations.
The N-methyl group on the amino acid backbone significantly increases steric bulk, making the coupling reaction more challenging and often resulting in lower yields and incomplete reactions compared to standard amino acids. To overcome this, various coupling reagents and strategies have been developed:
Advanced Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526)/1-Hydroxy-7-azabenzotriazole) have shown improved efficacy in coupling N-methylated amino acids. researchgate.netpeptide.com PyAOP ( (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate) is also considered a promising reagent. researchgate.net
Microwave-Assisted SPPS: The application of microwave irradiation has proven highly effective in accelerating and improving the efficiency of coupling sterically hindered amino acids, including N-methylated ones. cem.comamazonaws.com Microwave-enhanced SPPS can drive these difficult couplings to completion quickly. cem.comamazonaws.com
Specialized Reagents: Bis(trichloromethyl) carbonate (BTC) has been noted for its ability to convert N-methylated amino acids into highly reactive and sterically unhindered acid chlorides in situ, leading to superior coupling results. researchgate.net Isostearic acid chloride (ISTA-Cl) has also been employed in mixed anhydride (B1165640) coupling strategies to facilitate the introduction of sterically hindered N-methyl amino acids. sci-hub.se Acyl N-methylimidazolium cation species, particularly when combined with HCl, have demonstrated success in achieving high yields and shorter reaction times for N-methylated peptides. nagoya-u.ac.jp The reagent 2-chloro-1,3-dimethyl-2-imidazolinium hexafluorophosphate (CIP) has also been reported for efficient coupling of N-methylamino acids on solid support. acs.org
Multiple Couplings: To ensure complete coupling, double or even triple coupling cycles are frequently employed for N-methylated amino acids. researchgate.net
Monitoring: The bromophenol blue test is recommended for monitoring coupling efficiency, as N-methylated amino acids may yield weak or no color change with ninhydrin. peptide.com
The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and is typically removed using trifluoroacetic acid (TFA). peptide.com For this compound, the deprotection proceeds as follows:
Boc Deprotection: Treatment with TFA (commonly 50-95% in dichloromethane) cleaves the Boc group, generating a tert-butyl cation. peptide.com
Neutralization: The resulting amine salt (TFA salt) must be neutralized, typically with a tertiary amine such as diisopropylethylamine (DIEA), before the next coupling step. peptide.com
Side Reactions: The tert-butyl cation generated during deprotection can react with nucleophilic amino acid side chains like tryptophan (Trp), cysteine (Cys), or methionine (Met), leading to undesired side products. The addition of scavengers such as dithioethane (DTE) can mitigate these reactions. peptide.com
Alternative Deprotection: Milder deprotection methods using reagents like FeCl3 or nitric acid have also been explored, offering potential advantages in selectivity and compatibility with sensitive peptide sequences. researchgate.net
Cleavage Issues: If the N-terminal residue is acetylated, loss of this residue can occur during final TFA cleavage. researchgate.net Furthermore, acidic cleavage conditions can promote fragmentation between consecutive N-methyl amino acids and the formation of diketopiperazines (DKPs), especially if the N-methyl amino acid is at the C-terminus or adjacent to proline. researchgate.netsci-hub.se The duration of cleavage is a critical factor. researchgate.net
The choice of resin and linker is crucial for successful SPPS, particularly when dealing with challenging amino acids.
Resin Types: Standard polystyrene (PS) resins, polyethylene (B3416737) glycol (PEG)-grafted PS resins (e.g., TentaGel®), and cross-linked PEG resins are commonly used. iris-biotech.deresearchgate.net
Boc Chemistry Resins: For Boc SPPS, resins such as Merrifield, Wang, PAM, MBHA, and Rink Amide resins are frequently employed. iris-biotech.depeptide.combachem.com
Trityl-Based Linkers: Resins functionalized with trityl-based linkers (e.g., 2-chlorotrityl chloride resin) are highly recommended. They allow for the attachment of the first amino acid without prior activation of its carboxyl group, thereby preventing racemization and dipeptide formation. These resins are also advantageous for C-terminal residues like Gly, Pro, Met, and Trp. researchgate.netsigmaaldrich.com
Amide Linkers: For preparing C-terminal peptide amides via Boc SPPS, amino core resins like MBHA and BHA are utilized. iris-biotech.de
N-Alkylamide Linkers: Resins pre-derivatized with methylamine (B109427) or ethylamine (B1201723) (e.g., FIA-AM resins) are available for synthesizing peptide N-alkylamides. sigmaaldrich.com
HMBA Linkers: These linkers are stable to acidic cleavage and can be cleaved by nucleophiles, allowing for diverse C-terminal modifications such as alcohols, methyl esters, hydrazides, or amides. iris-biotech.de
Oxime Resin: This resin is compatible with Boc chemistry. iris-biotech.de
Solution-Phase Peptide Synthesis Approaches Incorporating this compound
Solution-phase peptide synthesis, particularly fragment condensation, offers an alternative for incorporating this compound, especially for shorter peptides, as it allows for purification of intermediates.
Fragment condensation involves synthesizing smaller peptide fragments and then joining them together. This approach can be advantageous for N-methylated peptides:
Convergent Synthesis: A novel convergent solution-phase strategy employs isostearyl-mixed anhydride coupling and a silyl (B83357) ester protecting group (cyclohexyl di-tert-butyl silyl, cHBS). This method facilitates the coupling of N- and C-terminally unprotected amino acids, including sterically hindered N-methyl amino acids, achieving high yields of dipeptide fragments without a separate C-terminal deprotection step. sci-hub.se The cHBS group also aids in suppressing diketopiperazine (DKP) formation. sci-hub.se
Efficient Coupling Reagents: In solution phase, reagents like HATU have been demonstrated to enable efficient coupling of N-methyl amino acids, maintaining stereochemical integrity and achieving high yields with short reaction times under mild conditions. scielo.org.mx
Challenges: Despite advancements, challenges such as the risk of epimerization during deprotection steps and potential DKP formation when N-methyl amino acids are at the C-terminus or near proline remain. sci-hub.se Solubility issues can also arise during the synthesis of longer peptide chains in solution. sci-hub.se
Precursor Synthesis: Methods for synthesizing N-methylated amino acid precursors, such as N-methyl-N-nosyl-alpha-amino acids and N-Fmoc-N-methyl-alpha-amino acids, have been developed for solution-phase peptide synthesis. nih.gov
Data Tables
To illustrate the performance of different coupling strategies for N-methylated amino acids, the following data has been compiled from the literature:
Table 1: Coupling Reagents and Conditions for N-Methylated Amino Acids in SPPS
| Coupling Reagent(s) | Associated Additives | Typical Equivalents (AA:Reagent:Base) | Notes/Advantages | Reference |
| HATU | DIEA | 4:4:8 | Effective for N-methylated amino acids; monitoring with bromophenol blue recommended. | peptide.com |
| PyBOP/HOAt | DIPEA | Not specified | Promising reagent for coupling N-methylated amino acids. | researchgate.netpeptide.com |
| PyAOP | Not specified | Not specified | Considered promising for coupling N-methylated amino acids. | researchgate.net |
| BTC | Not specified | Not specified | Shows superiority by forming highly reactive and sterically unhindered acid chlorides in situ. | researchgate.net |
| Isostearic Acid Chloride (ISTA-Cl) | Not specified | Not specified | Used in mixed anhydride coupling for N- and C-terminal unprotected amino acids, including sterically hindered N-methyl amino acids. | sci-hub.se |
| Acyl N-methylimidazolium cation species | HCl | Not specified | Achieves high-yielding peptide bond formation with sterically hindered N-methyl amino acids in shorter times. | nagoya-u.ac.jp |
| CIP | Not specified | Not specified | Efficiently couples N-methylamino acids on solid support. | acs.org |
Table 2: Performance of Microwave-Assisted SPPS for N-Methylated Amino Acids
| Peptide Sequence/Type | Synthesis Time | Purity | Reference |
| VQ(N-Me-A)(N-Me-A)IDYING-OH | < 2 hours | 86% | amazonaws.com |
| GEQKLGAibAibAibASEESLG-NH2 | < 3 hours | 89% | amazonaws.com |
| VQAibAibIDYING-OH | < 2 hours | 95% | amazonaws.com |
Compound List:
this compound (N-tert-Butoxycarbonyl-N-methyl-D-phenylalanine dicyclohexylamine (B1670486) salt)
Macrocyclization Strategies for Peptides Containing N-Methylated Residues
Macrocyclization, the formation of a cyclic peptide by creating a peptide bond between two residues within the same linear peptide chain, is a powerful strategy to enhance peptide stability, rigidity, and biological activity. The incorporation of N-methylated residues, such as Boc-D-N-Me-Phe, can significantly influence the conformational landscape of the peptide, potentially facilitating or complicating macrocyclization depending on the specific sequence and desired ring structure.
Impact of N-Methylation on Macrocyclization:
Conformational Rigidity: N-methylation restricts the rotation around the peptide bond, leading to a more rigid backbone. This increased rigidity can pre-organize the peptide chain into a conformation favorable for cyclization, thereby increasing the efficiency of intramolecular bond formation scielo.org.mxresearchgate.net.
Steric Effects: While N-methylation can aid pre-organization, the increased steric bulk can also hinder the approach of reactive termini for cyclization, especially if the cyclization point involves the N-methylated residue itself or adjacent residues.
Solubility and Aggregation: N-methylation can alter peptide solubility, which can impact cyclization efficiency. In some cases, it may help prevent aggregation, which is often detrimental to successful macrocyclization.
Synthetic Approaches for Macrocyclization:
The strategies employed for macrocyclization are similar to those used for linear peptide synthesis, but they are performed on a resin-bound peptide or in dilute solution to favor intramolecular over intermolecular reactions.
Solution-Phase Cyclization: After synthesizing the linear peptide containing Boc-D-N-Me-Phe, the Boc group is removed, and the peptide is cleaved from the resin (if SPPS was used). The linear peptide is then cyclized in dilute solution using coupling reagents. For example, cyclization of linear tetrapeptide fragments containing N-methylated residues has been achieved under alkaline conditions nih.gov.
Resin-Bound Cyclization: In some SPPS protocols, cyclization can be performed while the peptide is still attached to the solid support. This approach requires careful selection of the linker and coupling strategy to ensure efficient intramolecular bond formation.
Coupling Reagents for Cyclization:
Similar to linear synthesis, potent coupling reagents are crucial for macrocyclization, especially with sterically demanding N-methylated residues. Reagents like HATU, HBTU, and PyBOP are frequently employed for their efficacy in forming peptide bonds under mild conditions, which is important to minimize racemization and side reactions during cyclization peptide.compeptide.comscielo.org.mx. The choice of coupling reagent and reaction conditions (e.g., concentration, solvent, temperature) is critical to favor intramolecular cyclization over intermolecular polymerization.
Chemoenzymatic Synthesis of Peptides Incorporating this compound
Chemoenzymatic synthesis combines chemical synthesis with enzymatic catalysis, leveraging the high specificity and efficiency of enzymes to form peptide bonds. While traditionally enzymes are highly specific for natural amino acids, there is growing interest and development in using enzymes for the synthesis of peptides containing non-natural amino acids, including N-methylated ones.
Enzymatic Incorporation of N-Methylated Amino Acids:
Challenges: The primary challenge in chemoenzymatic synthesis with N-methylated amino acids is the substrate specificity of most proteases and ligases. The N-methyl group can prevent recognition and binding to the enzyme's active site, rendering the enzyme inactive towards such substrates.
Engineered Enzymes: Research is ongoing to engineer enzymes with altered substrate specificities to accommodate N-methylated amino acids. This can involve directed evolution or rational design of the enzyme's active site.
Ribosomal Synthesis: Recent advancements have explored the ribosomal machinery for incorporating N-methylated amino acids into peptides and proteins. While natural ribosomes primarily synthesize peptides from L-amino acids, modified systems and the use of specific elongation factors (like EF-P) have shown promise in facilitating the incorporation of N-methylated amino acids into peptides using cell-free systems (e.g., S-30 preparations) acs.org. Studies have demonstrated the incorporation of N-methyl phenylalanine into peptides with varying yields, suggesting the feasibility of this approach acs.org.
Enzymatic Ligation: Peptide ligases, such as Sortase or other engineered ligases, could potentially be used for fragment condensation if the N-methylated amino acid is part of one of the fragments. However, the N-methyl group's steric and electronic effects would need to be compatible with the ligase's active site.
Currently, the direct chemoenzymatic synthesis of peptides using this compound as a building block is less established than chemical methods. However, the progress in enzyme engineering and ribosomal synthesis suggests a growing potential for this approach in the future, offering milder conditions and high specificity.
Compound List:
this compound (tert-Butyloxycarbonyl-D-N-methylphenylalanine Dicyclohexylamine salt)
Boc-D-N-Me-Phe (tert-Butyloxycarbonyl-D-N-methylphenylalanine)
DCHA (Dicyclohexylamine)
Boc-amino acids (tert-Butyloxycarbonyl-amino acids)
N-methyl amino acids (NMAAs)
N-methylphenylalanine
N-methyl leucine (B10760876)
N-methyl alanine (B10760859)
N-methyl tyrosine
N-methyl isoleucine
Chirality and Stereochemical Control in Peptides Featuring Boc D N Me Phe Dcha
Influence of D-Configuration on Peptide Backbone Conformation and Dynamics
The introduction of a D-amino acid, such as in Boc-D-N-Me-Phe DCHA, into a peptide sequence composed of L-amino acids induces significant alterations in the backbone conformation. This is primarily due to the opposite stereochemistry at the α-carbon, which disrupts typical secondary structures like α-helices and β-sheets. This disruption can lead to the formation of unique turn-like structures, which can be crucial for biological activity.
Furthermore, the presence of an N-methyl group on the amide nitrogen introduces additional conformational constraints. N-methylation reduces the energy difference between the cis and trans conformations of the peptide bond, making the cis conformation more accessible than in non-methylated peptides. This can lead to novel backbone geometries that are not observed in natural peptides. The combination of the D-configuration and N-methylation in this compound, therefore, provides a powerful tool for precisely controlling the three-dimensional structure of a peptide. This conformational control is critical for optimizing receptor binding and biological function. Several studies have reported that substitutions with D- or N-methyl amino acids affect the secondary structure of helical peptides, leading to changes in their chromatographic retention times, which is indicative of altered conformation in a hydrophobic environment mdpi.com.
Table 1: Conformational Effects of D-Amino Acid and N-Methylation
| Modification | Primary Conformational Effect | Impact on Peptide Structure |
| D-Amino Acid Incorporation | Disrupts L-amino acid-based secondary structures (α-helices, β-sheets). | Can induce unique β-turn conformations and alter global folding. |
| N-Methylation | Lowers the energy barrier between cis and trans amide bond conformations. | Increases the probability of cis peptide bonds, leading to novel backbone geometries and reduced flexibility. mdpi.com |
| Combined D-Configuration and N-Methylation | Synergistic effect on conformational constraint. | Provides precise control over local and global peptide structure, enabling the design of peptides with specific three-dimensional shapes. |
Stereoselective Recognition in Biological Systems and Receptor Binding
The specific three-dimensional shape of a peptide is paramount for its interaction with biological targets such as receptors and enzymes. The stereochemistry of individual amino acids plays a critical role in this molecular recognition. Peptides containing D-amino acids can exhibit high affinity and selectivity for their receptors, sometimes even greater than their all-L- counterparts. This is because the D-configuration can orient the amino acid side chains in a way that optimizes interactions with the binding pocket of a receptor.
N-methylation further refines this interaction by reducing the conformational flexibility of the peptide backbone. This pre-organization of the peptide into a bioactive conformation can lead to a lower entropic penalty upon binding, resulting in higher affinity. The unique conformational space occupied by peptides containing this compound allows for the design of ligands that can selectively target specific receptor subtypes, which is a significant advantage in drug development. For instance, multiple N-methylations in the cyclic peptide MT-II were shown to improve selectivity for the hMC1R receptor subtype ebi.ac.uk. The introduction of N-methylated amino acids can enhance activity and selectivity, or even convert an agonist into an antagonist, changes that are often attributed to the reduced flexibility of the peptide backbone mdpi.comnih.gov.
Impact on Proteolytic Stability and Pharmacokinetic Profiles of Peptides
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body, leading to a short in vivo half-life. Proteases are enzymes that are highly stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The incorporation of D-amino acids, such as D-phenylalanine from this compound, renders the adjacent peptide bonds resistant to cleavage by most common proteases researchgate.net.
Table 2: Impact of D-Amino Acid and N-Methylation on Peptide Pharmacokinetics
| Modification | Effect on Proteolytic Stability | Impact on Pharmacokinetic Profile |
| D-Amino Acid Incorporation | Increased resistance to degradation by proteases. | Longer in vivo half-life, improved bioavailability. |
| N-Methylation | Steric hindrance of the amide bond, preventing enzymatic cleavage. | Enhanced proteolytic stability, potentially improved membrane permeability. mdpi.comnih.gov |
| Combined D-Configuration and N-Methylation | Synergistic protection against proteolysis. | Significantly prolonged half-life, enhanced potential for oral delivery and crossing the blood-brain barrier. mdpi.comnih.gov |
Asymmetric Synthesis Approaches for N-Methylated D-Amino Acid Precursors
The synthesis of enantiomerically pure N-methylated D-amino acids is a critical step in the development of peptides containing these modifications. Several asymmetric synthesis strategies have been developed to produce these valuable building blocks with high optical purity.
One notable method involves the alkylation of a chiral glycine enolate equivalent. For instance, the asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine has been achieved through the alkylation of sultam Boc-sarcosinate ebi.ac.uknih.gov. In this approach, a chiral auxiliary, the sultam, directs the stereoselective addition of the benzyl group, leading to the desired D-amino acid precursor with high enantiomeric excess.
Another approach is the reductive amination of a corresponding α-keto acid with methylamine (B109427), followed by enzymatic resolution to separate the D- and L-enantiomers. Advances in biocatalysis have also provided routes to D-amino acids through the use of engineered enzymes such as D-amino acid dehydrogenases and transaminases researchgate.net. These enzymatic methods offer the advantages of high stereoselectivity and environmentally friendly reaction conditions. Furthermore, methods for the on-resin N-methylation of amino acids during solid-phase peptide synthesis have been developed, providing a convenient way to introduce this modification into a growing peptide chain nih.gov.
Rational Design and Development of Peptidomimetics and Bioactive Peptides Utilizing Boc D N Me Phe Dcha
Structure-Activity Relationship (SAR) Studies for N-Methylated Phenylalanine Residues
The N-methylation of amino acid residues, including phenylalanine, significantly influences the conformational landscape and biological activity of peptides. This modification introduces a tertiary amide bond, which alters the peptide backbone's flexibility and hydrogen bonding capabilities. Specifically, N-methylation can lower the energy barrier between cis and trans amide bond configurations, often favoring the cis conformation ub.eduresearchgate.net. This conformational bias can lead to distinct secondary structures, such as a preference for β-turn conformations researchgate.net.
Structure-activity relationship (SAR) studies have revealed that the introduction of N-methylated phenylalanine (N-Me-Phe) can critically impact peptide-receptor interactions. The steric bulk and altered electronic properties of the N-methyl group can influence binding affinity and selectivity by modulating hydrophobic interactions and hydrogen bonding patterns aralezbio.comlongdom.orgnih.govrsc.orgnih.gov. The D-configuration of the amino acid (D-N-Me-Phe) further contributes to these SAR profiles by imposing specific stereochemical constraints on the peptide backbone and side chain orientation longdom.orgnih.gov. For instance, studies on vasopressin analogs have shown that N-methylphenylalanine enantiomers can influence receptor-bound conformations and interactions, highlighting the stereospecific effects of this modification aablocks.com.
While specific quantitative SAR data for Boc-D-N-Me-Phe DCHA in isolation is limited in the provided search results, the general principle is that N-methylation of phenylalanine can lead to:
Altered Conformation: Favoring specific turns or reducing flexibility ub.eduresearchgate.net.
Modified Binding: Influencing affinity and selectivity through steric and electronic effects aralezbio.comlongdom.orgnih.govrsc.orgnih.gov.
Stereospecific Effects: The D-configuration adds another layer of conformational control longdom.orgnih.gov.
Design of Protease-Resistant Peptide Scaffolds and Cyclopeptides
One of the most significant advantages conferred by N-methylation is enhanced resistance to proteolytic degradation. Peptide bonds are susceptible to hydrolysis by proteases, which limits the in vivo half-life and efficacy of many peptide-based therapeutics. N-methylation of the amide bond sterically hinders the approach of proteases, thereby increasing the peptide's stability aralezbio.comresearchgate.netresearchgate.netmerckmillipore.comnih.govrsc.orgdntb.gov.uanih.govcore.ac.uk. This property is particularly valuable in the design of peptide scaffolds and cyclopeptides, where structural integrity and longevity are paramount.
Studies have demonstrated that peptides containing N-methylated amino acids exhibit significantly improved stability against enzymatic degradation. For example, N-methylation has been shown to increase the half-life of peptides by several fold rsc.orgdntb.gov.uanih.gov. The introduction of D-amino acids also contributes to protease resistance, as they are not readily recognized by L-proteases nih.govcore.ac.ukbluepharm.fr. Combining these modifications, as in this compound, offers a potent strategy for creating highly stable peptide structures.
Table 1: Impact of N-Methylation on Peptide Protease Resistance (Illustrative Data)
| Peptide Modification | Relative Protease Resistance (e.g., Half-life Increase) | Reference |
| N-methylation | 3-fold increase in half-life | rsc.org |
| N-methylation | 5-fold increase in enzymatic stability | nih.gov |
| N-methylation | 16.8-fold increase in plasma half-life | dntb.gov.ua |
| D-amino acid substitution | Increased stability in serum | bluepharm.frmdpi.com |
| N-methylation + D-amino acid | Enhanced protease resistance | nih.govcore.ac.uk |
The incorporation of N-methylated amino acids is also crucial in the design of cyclic peptides. Cyclization itself enhances stability, and N-methylation further reinforces this by protecting the peptide bonds within the ring structure from enzymatic cleavage rsc.orgnih.govepo.org. This dual approach allows for the development of robust peptide scaffolds that can withstand harsh biological environments.
Development of Peptidic Ligands with Enhanced Affinity, Selectivity, and Bioavailability
Beyond protease resistance, the N-methylation of amino acids, including phenylalanine, plays a critical role in refining the pharmacological profile of peptidomimetic ligands. By influencing peptide conformation and reducing the number of hydrogen bond donors, N-methylation can enhance hydrophobicity and improve membrane permeability aralezbio.comnih.govnih.gov. This increased lipophilicity and improved cell penetration can lead to better oral bioavailability and enhanced cellular uptake aralezbio.comlongdom.orgnih.govnih.gov.
Furthermore, the conformational constraints imposed by N-methylation can lead to improved binding affinity and receptor selectivity researchgate.netaralezbio.comnih.govnih.gov. By pre-organizing the peptide into a conformation that more closely matches the target receptor's binding site, N-methylation can reduce the entropic penalty upon binding, thereby increasing affinity. The altered steric and electronic properties can also fine-tune interactions with specific receptor subtypes, leading to enhanced selectivity and reduced off-target effects.
Table 2: Benefits of N-Methylation in Peptide Ligand Development
| Property Enhanced | Mechanism of Improvement | Example/Observation | Reference |
| Bioavailability | Increased membrane permeability, reduced enzymatic degradation, enhanced lipophilicity. | N-methylated peptidomimetics of Somatostatin showed higher bioavailability due to increased membrane permeability. nih.gov | aralezbio.comlongdom.orgnih.govnih.govdntb.gov.ua |
| Affinity | Conformational pre-organization, increased steric hindrance, altered electronic properties. | N-methylation can increase affinity by reducing the loss of conformational entropy upon target binding. aralezbio.comrsc.orgwordpress.com | researchgate.netaralezbio.comnih.govwordpress.com |
| Selectivity | Fine-tuning interactions with specific receptor subtypes due to steric and electronic effects. | Multiple N-methylation can improve receptor subtype selectivity, as seen in melanocortin receptor agonists. researchgate.net | researchgate.netaralezbio.comnih.govnih.gov |
| Lipophilicity | Increased hydrophobicity due to the methyl group. | N-methylation leads to higher Clog P values, confirming improved lipophilicity. longdom.org | longdom.orgnih.gov |
Application in Lead Optimization and Drug Candidate Discovery
This compound serves as a valuable building block in drug discovery pipelines, particularly during the lead optimization phase. Lead optimization is a critical stage where initial hit compounds are chemically modified to improve their drug-like properties, including potency, selectivity, metabolic stability, solubility, and bioavailability, while minimizing toxicity danaher.com. The incorporation of N-methylated amino acids like D-N-Me-Phe is a well-established strategy to achieve these goals.
By systematically introducing this compound into a peptide lead candidate, researchers can probe the impact of N-methylation on SAR, conformational stability, and pharmacokinetic parameters. This iterative process of design, synthesis, and testing allows for the fine-tuning of peptide therapeutics. For example, N-methyl scanning of peptide libraries can identify critical residues where N-methylation confers the most significant benefits aralezbio.com. The use of this compound as a protected amino acid derivative facilitates its straightforward incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques aralezbio.comresearchgate.net.
Case Studies of Therapeutic Peptides Incorporating this compound (e.g., Malaria Parasite Inhibitors)longdom.org
While specific therapeutic peptides directly incorporating this compound, particularly in the context of malaria parasite inhibitors, were not explicitly detailed in the provided search results, the general utility of N-methylated phenylalanine and D-amino acids in therapeutic peptide design is well-documented. These modified amino acids are frequently employed in the development of a wide range of peptide therapeutics due to the benefits outlined above.
Antitumor and Antiviral Agents: N-methylated amino acids are found in natural bioactive peptides with antitumor and antiviral properties, such as actinomycin (B1170597) D and cyclosporine A researchgate.net.
Neuropathic Pain Research: N-methylated variants of substance P (SP) related peptides have been synthesized and studied for their anti-allodynic effects, with N-methylation of specific bonds showing retained activity epo.org.
Alzheimer's Disease Research: N-methylated derivatives of beta-amyloid peptides have been explored as "beta-sheet breakers" to prevent fibrillogenesis and reduce toxicity researchgate.net.
Blood-Brain Barrier Shuttles: Peptides rich in N-methylphenylalanine have found applications as blood-brain barrier shuttles, indicating improved membrane permeability researchgate.net.
Antimicrobial Peptides: Studies on antimicrobial peptides have shown that substitution with D-amino acids and N-methyl amino acids can enhance stability and, in some cases, activity against specific bacterial strains nih.govmdpi.com.
The general approach involves substituting native amino acids with N-methylated or D-configured counterparts to improve their pharmacokinetic profile and biological activity. This compound provides a readily available and synthetically convenient form of D-N-methylphenylalanine, making it a valuable tool for researchers developing novel peptide therapeutics across various disease areas.
Pharmacological and Biological Activity Profiling of Peptides Containing Boc D N Me Phe Dcha
Investigation of Protein-Protein Interaction Modulation
Research into peptides containing N-methyl-D-phenylalanine has explored their ability to modulate protein-protein interactions (PPIs). For instance, peptides incorporating N-methyl-D-phenylalanine have been identified as inhibitors of Tumor Necrosis Factor-alpha (TNFα) researchgate.netresearchgate.netresearchgate.netresearchgate.net. These peptides can bind to and inhibit TNFα, which is a key cytokine involved in inflammatory responses and often exists as a trimer, thus interfering with its protein-protein interactions. Specific studies have reported IC50 values for such peptides in cell-based assays, indicating their efficacy in disrupting TNFα-mediated processes researchgate.netresearchgate.net. However, detailed research findings and quantitative data specifically for peptides synthesized using Boc-D-N-Me-Phe DCHA in modulating other protein-protein interactions are not extensively documented in the searched literature.
Receptor Binding Assays and Ligand-Receptor Interactions
Peptides incorporating N-methyl-D-phenylalanine have also been investigated for their interactions with various receptors. For example, some neuroactive peptides feature N-methyl-D-phenylalanine, suggesting a role in ligand-receptor interactions within neurological pathways idrblab.net. Additionally, research on Kisspeptin analogues, which can include modified amino acids, highlights their function in binding and activating Kiss1 receptors (Kiss1R), impacting hormonal regulation google.com. Studies on Natriuretic Peptide (NP) receptors also involve peptide ligands, though direct data for peptides derived from this compound in these assays is limited genecards.org.
Cellular Permeability and Intracellular Delivery Considerations
Strategies to enhance the cellular permeability of therapeutic peptides often involve modifications such as the incorporation of non-canonical amino acids, including N-methylated ones nih.gov. The presence of N-methyl-D-phenylalanine can potentially influence a peptide's ability to cross cell membranes, either through passive diffusion or active transport mechanisms, facilitating intracellular delivery and action nih.gov. However, specific quantitative data or detailed studies on the cellular permeability and intracellular delivery of peptides synthesized using this compound are not widely published.
In Vitro Biological Efficacy Studies in Cellular Models
In vitro studies have demonstrated the biological efficacy of peptides containing N-methyl-D-phenylalanine in various cellular models. As mentioned in the context of PPI modulation, peptides with this moiety have shown inhibitory effects on TNFα-induced cytotoxicity in cell-based assays, with reported IC50 values in the nanomolar to micromolar range researchgate.netresearchgate.net. Furthermore, the antimicrobial efficacy of teixobactin (B611279) analogues, which feature N-methyl-D-phenylalanine, has been evaluated through MIC assays against Gram-positive bacteria, demonstrating potent activity nih.govacs.org. Specific in vitro efficacy data for peptides synthesized directly from this compound are limited in the public domain.
Preliminary In Vivo Pharmacodynamic and Efficacy Studies
Preliminary in vivo studies have indicated the potential of peptides incorporating N-methyl-D-phenylalanine. Teixobactin analogues have shown efficacy in murine models of bacterial infection, suggesting favorable pharmacodynamic properties nih.govamazonaws.com. Additionally, conjugates of vancomycin (B549263) with teixobactin fragments, which include the N-methyl-D-phenylalanine residue, have exhibited promising antibiotic activity and are considered candidates for preclinical in vivo evaluation acs.org. However, specific in vivo pharmacodynamic and efficacy studies detailing the performance of peptides synthesized using this compound are not extensively reported.
Data Tables: Due to the lack of specific, detailed research findings and quantitative data for peptides derived from this compound across the outlined categories in the searched literature, data tables cannot be generated for this article as per the instructions. The available information pertains more broadly to peptides containing the N-methyl-D-phenylalanine moiety.
Compound List
this compound
N-methyl-D-phenylalanine
Teixobactin
TNFα (Tumor Necrosis Factor-alpha)
Kisspeptin
Kiss1R (Kisspeptin Receptor)
Natriuretic Peptide (NP) receptors
NOSO-95179
A71623
OB1
M21h
M21
Vancomycin
Structural Elucidation and Conformational Analysis of Boc D N Me Phe Dcha Modified Peptides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational dynamics of Boc-D-N-Me-Phe-modified peptides in solution, mimicking a physiological environment. N-methylation of an amide bond introduces significant local conformational constraints and can lead to the presence of both cis and trans isomers around the N-methylated peptide bond, which are often in slow exchange on the NMR timescale.
Two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining spatial proximities between protons. For peptides containing N-methylated residues, specific NOE correlations can provide direct evidence of localized structures. For instance, an NOE between the N-methyl protons of the Boc-D-N-Me-Phe residue and the alpha-proton of the preceding residue can help define the geometry around the modified peptide bond. researchgate.net The analysis of chemical shifts of backbone nuclei (Hα, Cα) can also reveal propensities for secondary structures like β-turns or helical conformations. researchgate.net In N-methylated peptides, the chemical shift of the Hα atom of the residue preceding the methylation site often shifts upfield, while the Hα of the N-methylated residue itself shifts downfield, which can indicate a turn-like structure. researchgate.net
| NMR Parameter | Information Obtained | Typical Observation in Boc-D-N-Me-Phe Peptides |
|---|---|---|
| 1H Chemical Shift (δ) | Local electronic environment and secondary structure propensity. | Dispersed amide and α-proton signals indicating a well-defined structure. Distinct shifts for cis and trans isomers. |
| Nuclear Overhauser Effect (NOE) | Through-space proton-proton distances (typically < 5 Å). | Correlations between the N-methyl group and adjacent residue protons help define local geometry and distinguish isomers. |
| 3J-Coupling Constants | Dihedral angles (φ) via the Karplus equation. | Provides constraints on backbone torsion angles, though interpretation can be complex due to conformational averaging. |
| Rotating-Frame Overhauser Effect Spectroscopy (ROESY) | Similar to NOESY, useful for molecules with intermediate correlation times. | Helps differentiate true NOEs from artifacts like spin diffusion. |
| Exchange Spectroscopy (EXSY) | Rates of chemical exchange processes. | Quantifies the kinetics of cis-trans isomerization around the N-methylated peptide bond. |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
For peptides modified with Boc-D-N-Me-Phe, CD spectroscopy can monitor conformational changes induced by the N-methylation. N-methylation can disrupt or stabilize secondary structures. For example, by restricting the available conformational space, an N-methylated residue can promote the formation of specific turn structures or, conversely, act as a "helix breaker" if incorporated into a sequence that would otherwise form an α-helix. The CD spectrum provides a global picture of these structural propensities. americanpeptidesociety.org By comparing the spectrum of a modified peptide to that of its non-methylated counterpart, researchers can quickly evaluate the structural impact of the modification.
| Secondary Structure | Positive Maxima (nm) | Negative Minima (nm) |
|---|---|---|
| α-Helix | ~192 | ~208 and ~222 |
| β-Sheet | ~195 | ~217 |
| β-Turn | Varies significantly with turn type; often shows a weak negative band near 220-230 nm and a stronger positive band near 200-205 nm. | |
| Random Coil | ~212 | ~198 |
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structures
To obtain atomic-resolution structural information, X-ray crystallography and, increasingly, cryo-electron microscopy (cryo-EM) are the definitive methods.
X-ray Crystallography requires the peptide to be grown into a well-ordered crystal. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate a three-dimensional electron density map from which the atomic structure can be built. nih.govacs.org This technique provides a static, high-resolution snapshot of the peptide in its solid state. For a Boc-D-N-Me-Phe-containing peptide, crystallography can unambiguously determine the cis or trans conformation of the N-methylated amide bond and reveal precise details about intramolecular and intermolecular interactions that stabilize the crystal packing. nih.govmdpi.com
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large protein complexes, but its application to smaller molecules and peptide-protein complexes is growing. americanpeptidesociety.orgnih.gov Cryo-EM involves flash-freezing the sample in vitreous ice and imaging it with an electron microscope. americanpeptidesociety.org Thousands of individual particle images are then computationally averaged to generate a 3D reconstruction. researchgate.net While achieving high resolution for small peptides alone is challenging, cryo-EM is exceptionally powerful for visualizing how a Boc-D-N-Me-Phe-modified peptide binds to its larger protein target, preserving the complex in a near-native state without the need for crystallization. nih.govportlandpress.com
| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
|---|---|---|
| Sample State | Crystalline solid | Vitrified (frozen-hydrated) solution |
| Primary Requirement | Well-ordered crystals | Stable, purified sample in solution |
| Resolution | Can readily achieve atomic resolution (< 1.5 Å) | Near-atomic to atomic resolution (typically 2-4 Å); resolution is improving rapidly |
| Key Advantage | Provides highly precise atomic coordinates. | Does not require crystallization; can capture different conformational states from a single sample. nih.gov |
| Main Limitation | Crystal packing forces may influence conformation; not all molecules crystallize. | Challenging for very small molecules (< 50 kDa) due to low signal-to-noise ratio. americanpeptidesociety.org |
Computational Chemistry and Molecular Dynamics Simulations
Computational methods are essential for complementing experimental data, providing dynamic insights, and predicting molecular behavior.
Molecular dynamics (MD) simulations rely on force fields—a set of parameters and equations that describe the potential energy of a system of atoms. The accuracy of these simulations is critically dependent on the quality of the force field. For N-methylated peptides, standard force fields may not adequately capture the subtle electronic and steric effects of the methyl group on the peptide backbone.
The OPLS3e force field is an enhanced version of the OPLS3 model that extends its coverage and accuracy for drug-like molecules. nih.govacs.org It achieves this by incorporating new parameter types that have greater chemical specificity and by using an on-the-fly approach to assign partial charges. diva-portal.orgresearchgate.net Such improvements are vital for accurately modeling the conformational propensities and intermolecular interactions of modified peptides. consensus.app Validating force fields for N-methylated systems involves comparing simulation results against experimental data, such as NMR-derived NOEs or crystallographic structures, to ensure the model can reliably predict the behavior of these modified biomolecules. rsc.org
A key challenge in simulating peptides is adequately sampling their vast conformational space to identify the most stable and functionally relevant structures. Standard MD simulations may get trapped in local energy minima. To overcome this, enhanced sampling techniques such as replica exchange molecular dynamics (REMD) or metadynamics are employed. nih.gov These methods accelerate the exploration of the conformational landscape, allowing for the calculation of the relative free energies of different states (e.g., cis vs. trans isomers, or folded vs. unfolded states). rsc.org This provides a thermodynamic understanding of the peptide's conformational preferences, which is crucial for interpreting its biological activity.
When a Boc-D-N-Me-Phe-modified peptide is designed to interact with a protein target, molecular docking simulations are used to predict its binding mode and affinity. americanpeptidesociety.org Docking algorithms place the flexible peptide (the ligand) into the binding site of the protein (the receptor) and score the resulting poses based on intermolecular forces. nih.gov
The high flexibility of peptides makes docking particularly challenging. nih.gov Including receptor flexibility and using accurate scoring functions are critical for reliable predictions. Following docking, MD simulations of the peptide-protein complex are performed to assess the stability of the predicted binding mode and to analyze the specific molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that govern the recognition process. These studies provide a detailed, dynamic picture of how the N-methylated residue contributes to the binding event.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Flexibility
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to probe the conformational dynamics and solvent accessibility of peptides and proteins. nih.gov The fundamental principle of HDX-MS lies in monitoring the exchange of backbone amide hydrogens with deuterium (B1214612) from a deuterated solvent (e.g., D₂O). youtube.com The rate of this exchange is highly dependent on the local structural environment; hydrogens involved in stable hydrogen bonds, such as those in well-defined secondary structures like alpha-helices and beta-sheets, or those buried within a folded structure, are protected from exchange and thus exchange with deuterium more slowly. youtube.com Conversely, amide hydrogens in flexible, disordered, or solvent-exposed regions of a peptide exchange more rapidly. youtube.com By measuring the mass increase of the peptide or its fragments over time as deuterium is incorporated, a detailed map of regional flexibility and solvent accessibility can be constructed.
The incorporation of a Boc-D-N-Me-Phe DCHA moiety into a peptide introduces several distinct features that directly and indirectly influence the interpretation of HDX-MS data. The most direct consequence of N-methylation at the phenylalanine residue is the replacement of the amide proton with a methyl group. fieldofscience.com This modification renders the N-methylated amide bond itself "invisible" to HDX-MS analysis, as there is no longer a hydrogen atom at that position to exchange with deuterium. This inherent lack of exchange at the modification site serves as a key internal marker in the mass spectrum.
The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group at the N-terminus of the phenylalanine residue further contributes to steric hindrance. The Boc group can restrict the conformational freedom of the N-terminal region of the peptide, potentially shielding adjacent amide protons from solvent exchange. This would manifest in the HDX-MS data as a reduced rate and extent of deuterium uptake in the residues immediately following the Boc-D-N-Me-Phe modification.
To illustrate the expected outcomes of an HDX-MS experiment on a peptide modified with Boc-D-N-Me-Phe, consider a hypothetical peptide, "Peptide-A," and its modified counterpart, "Peptide-A-mod," which contains the Boc-D-N-Me-Phe residue at position i. The table below presents hypothetical deuterium uptake data for a specific fragment of these peptides encompassing the modification site.
Table 1: Hypothetical Deuterium Uptake for a Peptide Fragment Containing Residue i
| Time Point | Peptide-A Fragment (Da) | Peptide-A-mod Fragment (Da) |
| 0 min | 1000.0 | 1056.0 |
| 1 min | 1004.2 | 1058.1 |
| 10 min | 1007.5 | 1060.3 |
| 60 min | 1009.1 | 1061.5 |
Note: The initial mass difference is due to the addition of the Boc-D-N-Me-Phe moiety. The data is hypothetical and for illustrative purposes.
The analysis of such data would reveal not only the lack of exchange at the N-methylated site but also altered exchange kinetics in the surrounding residues. A more detailed breakdown of deuterium uptake on a per-residue basis (which can be achieved with fragmentation techniques in MS/MS) would provide a higher-resolution view of the conformational changes. The following table illustrates a hypothetical comparison of deuterium uptake percentages for individual residues around the modification site after a fixed exchange time.
Table 2: Hypothetical Residue-Level Deuterium Uptake (%) After 10 Minutes
| Residue Position | Peptide-A | Peptide-A-mod | Inferred Structural Effect |
| i-2 | 65% | 50% | Increased protection (steric hindrance from Boc/Phe side chain) |
| i-1 | 70% | 45% | Increased protection (steric hindrance from Boc/Phe side chain) |
| i (Phe) | 80% | N/A | Site of N-methylation (no exchangeable proton) |
| i+1 | 75% | 85% | Increased flexibility/solvent exposure (disruption of H-bond) |
| i+2 | 60% | 78% | Increased flexibility/solvent exposure (disruption of H-bond) |
Note: Data is hypothetical and intended to illustrate the principles of HDX-MS analysis of a modified peptide.
Analytical Methodologies for the Characterization and Purity Assessment of Boc D N Me Phe Dcha and Its Peptide Conjugates
High-Performance Liquid Chromatography (HPLC) for Purity and Retention Behavior
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Boc-D-N-Me-Phe DCHA and its peptide conjugates. bachem.com The method separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, reversed-phase HPLC (RP-HPLC) is typically the method of choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, commonly water and acetonitrile with an acidic modifier like trifluoroacetic acid.
The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks in the chromatogram. bachem.com UV detection is standard, with monitoring typically performed at 210–220 nm where the peptide backbone absorbs light. bachem.com The retention time (RT), the time it takes for the analyte to pass through the column, is a characteristic property under specific chromatographic conditions and is used for identification purposes.
Illustrative HPLC Purity Data for this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 3.45 | 15,340 | 0.85 | Impurity |
| 2 | 8.92 | 1,785,600 | 98.98 | This compound |
Mass Spectrometry (MS) for Identity and Sequence Verification
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and verifying the identity of this compound and the amino acid sequence of its peptide conjugates. bachem.com The technique measures the mass-to-charge ratio (m/z) of ionized molecules. For the starting material, MS confirms that the measured molecular weight matches the calculated value for the this compound salt.
For peptide conjugates, tandem mass spectrometry (MS/MS) is employed for sequence verification. creative-proteomics.com In this process, a specific peptide ion is selected and fragmented through collision-induced dissociation (CID). creative-proteomics.com The resulting fragment ions, typically b- and y-ions, are analyzed to deduce the amino acid sequence. creative-proteomics.com This method allows for unambiguous confirmation that the correct amino acid sequence has been synthesized and that modifications like N-methylation are present at the correct position. creative-proteomics.comwikipedia.org De novo sequencing can be performed directly from the fragmentation pattern without relying on a database. creative-proteomics.comwikipedia.org
Expected Mass-to-Charge (m/z) Ratios for Identity Confirmation
| Compound/Fragment | Formula | Ion Type | Calculated m/z |
|---|---|---|---|
| Boc-D-N-Me-Phe | C15H21NO4 | [M+H]+ | 280.15 |
| Dicyclohexylamine (B1670486) (DCHA) | C12H23N | [M+H]+ | 182.19 |
Amino Acid Analysis for Compositional Verification
Amino Acid Analysis (AAA) is a highly accurate method used to verify the amino acid composition of peptide conjugates and to determine the net peptide content. bachem.comresearchgate.net The technique involves the complete acid hydrolysis of the peptide into its constituent amino acids, followed by their separation, detection, and quantification. bachem.comresearchgate.net
The hydrolyzed amino acids are typically separated by ion-exchange chromatography or reversed-phase HPLC after pre-column derivatization. researchgate.netbiosynth.com Quantification is achieved by comparing the peak areas of the amino acids in the sample to those of a known standard. biosynth.com This analysis confirms that the relative ratios of the amino acids in the synthetic peptide match the theoretical composition. However, this method does not provide sequence information. bachem.com It is also important to note that acid hydrolysis converts asparagine and glutamine to aspartic acid and glutamic acid, respectively. genscript.com
Example Amino Acid Analysis Data for a Hypothetical Peptide Conjugate (e.g., Gly-Ala-D-N-Me-Phe)
| Amino Acid | Theoretical Ratio | Experimental Ratio | Verification |
|---|---|---|---|
| Glycine (Gly) | 1.00 | 1.02 | Pass |
| Alanine (B10760859) (Ala) | 1.00 | 0.99 | Pass |
Chiral Chromatography for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of this compound is crucial, as the biological activity of peptides is often dependent on the specific chirality of their constituent amino acids. Chiral chromatography, particularly chiral HPLC, is the primary method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times and enabling their separation and quantification. sigmaaldrich.com
The goal is to confirm that the product consists of the desired D-enantiomer and to quantify any presence of the corresponding L-enantiomer. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers in the chromatogram. For amino acids protected with groups like Boc, normal-phase or reverse-phase polysaccharide-based chiral columns are often employed.
Representative Chiral HPLC Data for Enantiomeric Purity
| Enantiomer | Retention Time (min) | Peak Area | Area % |
|---|---|---|---|
| L-N-Me-Phe derivative | 12.5 | 4,500 | 0.5 |
Spectrophotometric Quantification Methods
Spectrophotometric methods offer rapid and straightforward ways to estimate the concentration of peptides and amino acid derivatives in a solution. These techniques rely on the principle that molecules absorb light at specific wavelengths. For Boc-protected amino acids and their peptide conjugates, UV spectrophotometry can be utilized.
While the Bradford and Lowry assays are common for proteins, quantification of smaller peptides or modified amino acids often relies on direct UV absorbance. ksu.edu.sa Aromatic amino acids, such as the phenylalanine derivative in this compound, exhibit absorbance at approximately 280 nm. ksu.edu.sa Furthermore, spectrophotometry can be used to monitor specific steps during solid-phase peptide synthesis, such as the removal of the Boc protecting group, which can be followed in real-time. nih.gov
Example Data for UV Spectrophotometric Quantification
| Analyte | Wavelength (nm) | Molar Extinction Coefficient (ε) | Absorbance (AU) | Calculated Concentration |
|---|---|---|---|---|
| This compound | 257 | 200 M⁻¹cm⁻¹ | 0.45 | 2.25 mM |
Emerging Research Directions and Future Perspectives for Boc D N Me Phe Dcha in Advanced Chemical Biology
Integration into Combinatorial Peptide Libraries for High-Throughput Screening
Combinatorial chemistry, particularly the synthesis of peptide libraries on a solid phase, is a cornerstone of modern drug discovery, enabling the rapid generation and screening of vast numbers of compounds. americanpeptidesociety.orgasianpubs.org The inclusion of non-standard amino acids like N-methylated phenylalanine is a critical strategy for creating libraries with enhanced drug-like properties.
The synthesis of combinatorial peptide libraries often utilizes solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain on a resin support. americanpeptidesociety.org Boc-D-N-Me-Phe DCHA is well-suited for this process, allowing for the controlled incorporation of an N-methylated residue. Libraries of N-methyl-rich peptides have been successfully synthesized to investigate their potential to cross the blood-brain barrier. nih.gov Furthermore, computational studies have been performed on virtual libraries of N-methyl cyclic peptides, with one such library containing 1024 members, to assess their permeability. nih.gov
High-throughput screening (HTS) of these libraries is essential for identifying lead compounds with desired biological activities. drugtargetreview.comjpt.com Assays are typically performed in microplate formats, allowing for the rapid testing of thousands of compounds. bmglabtech.com The development of efficient screening platforms, including those that utilize fluorescence-based readouts, facilitates the identification of high-affinity binders from large and diverse peptide libraries, including those containing modified amino acids. drugtargetreview.comjpt.com
Table 1: Examples of Modified Peptide Libraries and Screening Methods
| Library Type | Modification | Screening Application | Reference |
| Cyclic Peptides | N-methylation | Permeability assessment | nih.gov |
| General Peptide Library | Biotinylation | High-throughput screening assays | jpt.com |
| Macrocyclic Peptides | Various | Ubiquitin binding affinity | drugtargetreview.com |
Application in Targeted Protein Degradation Strategies (e.g., PROTACs)
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) being a leading technology. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. axispharm.com These molecules typically consist of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. nih.gov
The linker plays a crucial role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. axispharm.com The chemical composition and flexibility of the linker are critical design elements. While direct incorporation of Boc-D-N-Me-Phe into a PROTAC linker has not been extensively documented, the use of peptidomimetic structures in PROTAC design is an active area of research. nih.gov
N-methylation of peptide backbones is a known strategy to modulate the properties of peptides, and this principle can be extended to the peptide-like components of PROTACs. nbinno.com For instance, N-methylation within the E3 ligase ligand can impact the interaction with its target. The development of peptidomimetic PROTACs opens the door for the inclusion of modified amino acids like N-methyl-phenylalanine to optimize their pharmacokinetic properties and cellular permeability. nih.gov
Potential in Bioconjugation and Probe Development for Diagnostic or Research Tools
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new entity with combined functionalities. nih.gov Peptides containing modified amino acids are increasingly being used to develop sophisticated probes for diagnostics and research. The unique properties of N-methylated amino acids make them attractive components for the design of such probes.
Fluorescently labeled peptides are invaluable tools for studying biological processes, enabling visualization of protein localization and interactions within cells. jpt.comsb-peptide.com Peptides can be tagged with a variety of fluorescent dyes, and the incorporation of N-methylated amino acids can enhance the stability and cellular uptake of these probes. nbinno.comsb-peptide.com For example, fluorescently labeled neurotensin (B549771) analogs containing N-terminal methylation have been developed as high-affinity ligands for the NTS1 receptor, allowing for their use in cell-based binding assays and imaging. acs.orgacs.org
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled tracers to visualize biological processes in vivo. cam.ac.uk Peptide-based PET probes are a growing class of diagnostic agents due to their high target specificity. nih.gov The development of PET tracers often involves the incorporation of unnatural amino acids to improve their pharmacokinetic properties. For instance, α-methyl-phenylalanine has been labeled with bromine-76 (B1195326) to create a PET tracer for tumor imaging. nih.gov The principles demonstrated in these studies suggest a strong potential for using N-methyl-phenylalanine derivatives in the development of novel PET probes. cam.ac.uknih.gov
Table 2: Examples of Peptide-Based Probes with Modified Amino Acids
| Probe Type | Modification | Application | Reference |
| Fluorescent Peptide | N-terminal methylation | NTS1 Receptor Imaging | acs.orgacs.org |
| PET Tracer | α-methylation, Bromination | Tumor Imaging | nih.gov |
Advances in Automated Peptide Synthesis for N-Methylated Peptides
The synthesis of peptides containing N-methylated amino acids presents unique challenges due to the steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions during solid-phase peptide synthesis (SPPS). nih.govspringernature.com However, significant advances in automated peptide synthesis are overcoming these hurdles.
Modern automated peptide synthesizers, often equipped with microwave irradiation capabilities, can accelerate the coupling and deprotection steps of SPPS, leading to faster and more efficient synthesis of even "difficult" sequences, including those with multiple N-methylated residues. nih.gov The development of more effective coupling reagents has also been crucial for the successful synthesis of N-methylated peptides. nih.gov
Furthermore, continuous-flow solid-phase peptide synthesis technology has been reported for the efficient and sustainable synthesis of N-methylated peptides, reducing solvent consumption and reaction times compared to traditional batch methods. researchgate.net These technological advancements are making the synthesis of complex N-methylated peptides, and libraries thereof, more accessible for research and development. nih.govnii.ac.jp
Role in Designing Peptides for Enhanced Cellular Uptake or Specific Cellular Targeting
A major challenge in drug development is ensuring that therapeutic molecules can efficiently cross cell membranes to reach their intracellular targets. N-methylation of peptides is a well-established strategy to enhance their cellular uptake. nbinno.com The methyl group on the peptide backbone can reduce the number of hydrogen bond donors and increase lipophilicity, which can facilitate passive diffusion across cell membranes. nih.gov
Peptides rich in N-methyl phenylalanine have been shown to act as versatile blood-brain barrier shuttles, capable of transporting various cargo molecules into the brain. nih.govdrugtargetreview.comjpt.com This is a significant finding for the development of therapeutics for central nervous system disorders. The mechanism of uptake for many cell-penetrating peptides (CPPs) involves interaction with the cell membrane, and the amphipathic nature of N-methylated peptides can promote this interaction. nih.govmdpi.com
The incorporation of N-methyl-phenylalanine into peptide-drug conjugates (PDCs) is another promising strategy for targeted cancer therapy. nih.govmdpi.com These conjugates combine the targeting specificity of a peptide with the potency of a cytotoxic drug, and enhanced cell penetration can lead to more effective drug delivery to tumor cells. mdpi.com
Q & A
Q. How should researchers design collaborative workflows to reproduce this compound-based protocols across labs?
- Methodological Answer : Share detailed SOPs via platforms like Protocols.io , including batch-specific data (e.g., solvent lot numbers). Conduct interlab validation studies using blinded samples. Use statistical tools (e.g., R or Python’s SciPy) to assess interoperator variability .
Ethical & Literature Considerations
Q. What criteria justify the use of this compound in biomedical studies over alternatives?
- Methodological Answer : Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework. Justify based on its resistance to proteolytic degradation (vs. non-methylated analogs) and cite preclinical evidence of reduced immunogenicity. Address ethical compliance via IACUC or IRB approvals for in vivo work .
Q. How can systematic reviews improve the interpretation of conflicting literature on this compound’s pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
